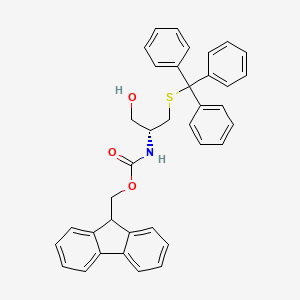

Fmoc-Cysteinol(Trt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Efficient Preparation of Fmoc-Aminoacyl Units

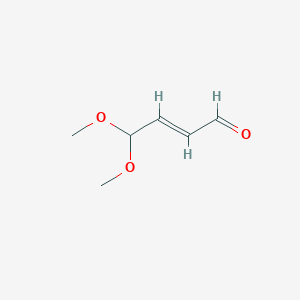

The synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine is a pivotal step in the preparation of peptide thioesters, which are essential for solid-phase peptide synthesis (SPPS). The condensation process is facilitated by HOOBt in DMF, yielding highly pure products after HPLC purification, despite the presence of a small amount of diastereomer .

Wissenschaftliche Forschungsanwendungen

Chemical Protein Synthesis Enhancement

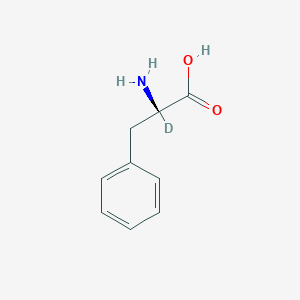

A study by Kar et al. (2020) introduced an efficient method for chemical protein synthesis using Fmoc-Cys(Trt)-OH. This method utilizes the fluorenylmethyloxycarbonyl (Fmoc) moiety as a protective group for the N-terminal cysteine in peptide thioester segments. The Fmoc group is stable under harsh oxidative conditions, common in generating peptide thioesters, and is readily removed after ligation. This technique simplifies the synthesis process by minimizing the steps required for temporary protection of N-terminal cysteinyl peptides, showing significant potential in facilitating chemical protein synthesis (Kar et al., 2020).

Peptide Synthesis with C-terminal Methyl Esters

Diaz-Rodriguez et al. (2012) developed a new method for synthesizing peptides containing C-terminal cysteine methyl esters. This method utilizes Fmoc-Cys-OCH3 attached to resins and demonstrates the application in synthesizing the mating pheromone a-factor and its analogs, showcasing the practicality of Fmoc-Cysteinol(Trt) in peptide synthesis (Diaz-Rodriguez et al., 2012).

Solid Phase Peptide Synthesis Optimization

McCurdy (1989) reported on the synthesis characteristics of Fmoc-Cys derivatives, including Fmoc-Cys(Trt)-OH, in Fmoc solid-phase peptide synthesis. The study highlighted the effectiveness of these derivatives in synthesizing peptides containing cysteine and suggested optimized synthesis and cleavage protocols, contributing to the broader understanding of peptide synthesis strategies (McCurdy, 1989).

Safety And Hazards

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUUFZRZOWREN-SSEXGKCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Cysteinol(Trt) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.